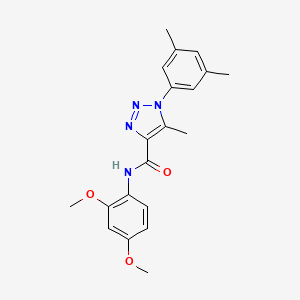
N-(2,4-dimethoxyphenyl)-1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H22N4O3 and its molecular weight is 366.421. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethoxyphenyl)-1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxyphenyl)-1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties and Anti-convulsive Activity
One significant application of this compound and its derivatives is in the pharmacological sector, particularly due to its anti-convulsive properties. These compounds have shown potential in the treatment of epilepsy and conditions related to tension and agitation. The pharmacological properties stem from the triazole derivatives' ability to modulate neurological pathways, offering a promising avenue for therapeutic interventions in neuropsychiatric disorders (Shelton, 1981).
Synthesis of Macrolides and Antitumor Agents
Another application is in the synthesis of macrolides, including recifeiolide and curvularin, which have applications in treating bacterial infections and cancer. The process involves the photooxygenation of oxazoles, indicating the versatility of triazole derivatives in complex organic syntheses, contributing to the development of novel therapeutic agents (Wasserman, Ronald J. Gambale, & Pulwer, 1981).
Development of Metal-Organic Frameworks (MOFs)
The compound's framework has been utilized in the development of Zn(II)-based metal–organic frameworks (MOFs), which exhibit distinct gas sorption behaviors. These MOFs, synthesized using triazolate–carboxylate organic linkers, have applications in gas storage, separation, and catalysis. Their ability to selectively adsorb CO2 over N2, coupled with luminescence properties, showcases the compound's role in creating functional materials for environmental and energy-related applications (Chen, Tian, Fang, & Liu, 2016).
Antitumor Activity
Compounds related to N-(2,4-dimethoxyphenyl)-1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide have been explored for their antitumor properties. For instance, imidazotetrazines, a related chemical structure, have shown a broad spectrum of antitumor activity. These findings highlight the compound's potential as a cornerstone for developing new antitumor agents, offering hope for innovative cancer treatments (Stevens, Hickman, Stone, Gibson, Baig, Lunt, & Newton, 1984).
Chemical Synthesis and Biological Activities
The versatility of triazole derivatives extends to their use in chemical synthesis and evaluating biological activities. Novel derivatives, such as 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid, have been synthesized from dimethoxyacetophenone, displaying fungicidal and insecticidal activities. This underscores the compound's role in agrochemical research, contributing to the development of new pesticides and fungicides (Liu, Li, & Li, 2004).
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-(3,5-dimethylphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-12-8-13(2)10-15(9-12)24-14(3)19(22-23-24)20(25)21-17-7-6-16(26-4)11-18(17)27-5/h6-11H,1-5H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEWDOHTMKQUSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)OC)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

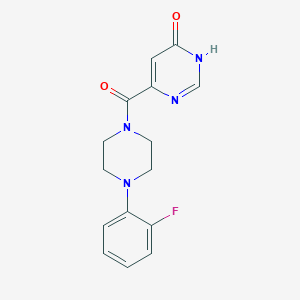
![7a-(4-methoxyphenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one](/img/structure/B2440295.png)
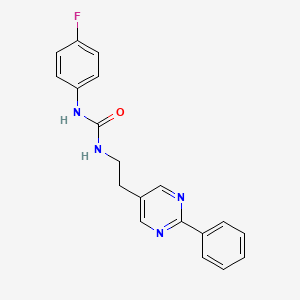
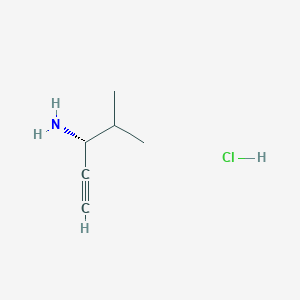

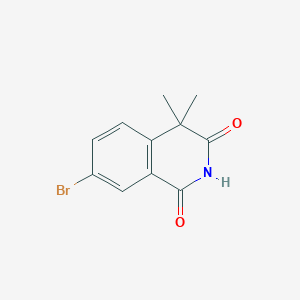
![2-(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2440303.png)



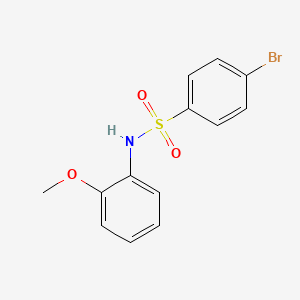

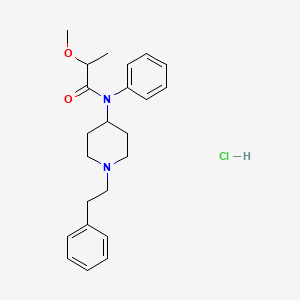
![2-[1-(2-Chloroacetyl)azetidin-3-yl]oxy-N,N-dimethylacetamide](/img/structure/B2440313.png)